1-Methyl-3-piperidinyl 4-methylbenzoate
Description
1-Methyl-3-piperidinyl 4-methylbenzoate is an ester derivative combining a piperidine moiety with a substituted benzoic acid. Structurally, it features a methyl group at the 1-position of the piperidine ring and a 4-methylbenzoate ester group at the 3-position of the piperidine (Figure 1). The 4-methyl substituent on the benzoate may enhance metabolic stability compared to unsubstituted analogs, as methyl groups often reduce oxidative degradation.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(1-methylpiperidin-3-yl) 4-methylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-11-5-7-12(8-6-11)14(16)17-13-4-3-9-15(2)10-13/h5-8,13H,3-4,9-10H2,1-2H3 |
InChI Key |
ABYXUESOTRGACZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2CCCN(C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2CCCN(C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- However, the 4-methylbenzoate in the target compound may confer greater lipophilicity (logP ~3.5 estimated), favoring passive membrane diffusion.
- Ester Group : Ethyl esters (I-6230, I-6473) are more prone to hydrolysis than piperidinyl esters, suggesting the target compound may exhibit prolonged plasma stability.
Piperidinyl Benzamide Derivatives ()
The compound n-methyl-3-(4-piperidinyl)benzamide () replaces the ester group with an amide, altering pharmacokinetic properties:
- Amide vs. Ester : Amides generally exhibit higher metabolic stability but lower solubility. The target compound’s ester linkage may facilitate faster clearance, reducing toxicity risks.
- Aromatic Substitution : The 4-fluorobenzyl group in ’s compound introduces electronegativity, contrasting with the 4-methylbenzoate’s electron-donating methyl group. This difference could influence interactions with cytochrome P450 enzymes or receptor binding pockets.
Microbial Interactions with Benzoate Derivatives ()
4-Methylbenzoate is reported to induce benzoate-CoA ligase synthesis in R. This suggests that alkyl-substituted benzoates may act as signaling molecules or enzyme inducers in microbial systems.
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